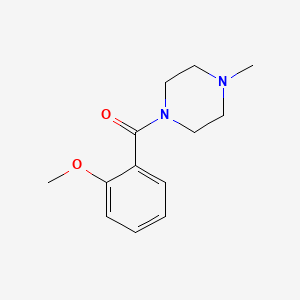

Méthanone de (2-méthoxyphényl)(4-méthylpipérazin-1-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

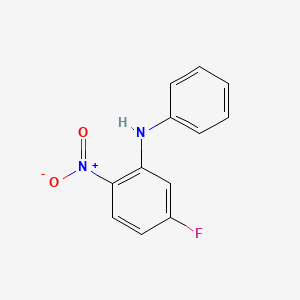

The compound “(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is likely to be an organic compound consisting of a methoxyphenyl group, a methylpiperazine group, and a methanone group . The exact properties and characteristics would depend on the specific arrangement of these groups in the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl precursor with a 4-methylpiperazine precursor in the presence of a suitable catalyst . The exact synthesis route would depend on the specific precursors and reaction conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of the methoxyphenyl, methylpiperazine, and methanone groups. The compound is likely to have a complex three-dimensional structure due to the presence of these functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the methoxy group could potentially undergo substitution reactions, while the piperazine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a methoxy group could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

- Recherche: Des études ont exploré le potentiel de la Méthanone de (2-méthoxyphényl)(4-méthylpipérazin-1-yl) et de ses dérivés en tant qu'antagonistes α1-AR. Ces composés présentent une affinité pour les α1-AR et ont été étudiés pour leurs profils pharmacocinétiques .

- Recherche: Un dérivé de ce composé a démontré des effets anti-inflammatoires dans un modèle de nociception induite par l'acide acétique .

- Recherche: De nouveaux dérivés 4-substitués de la Méthanone de (2-méthoxyphényl)(4-méthylpipérazin-1-yl) ont été synthétisés et évalués pour leur activité antimicrobienne .

- Recherche: Compte tenu du lien entre les α1-AR et la maladie d'Alzheimer, les dérivés de la Méthanone de (2-méthoxyphényl)(4-méthylpipérazin-1-yl) pourraient être explorés pour le développement de médicaments pour le SNC .

Ligands du récepteur α1-adrénergique

Propriétés anti-inflammatoires

Activité antimicrobienne

Découverte de médicaments pour le système nerveux central (SNC)

Nouveaux dérivés de triazole

Mécanisme D'action

Target of Action

The primary target of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The interaction of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone with the alpha1-adrenergic receptors results in changes at the molecular and cellular levels . The specific effects depend on the particular subtype of the alpha1-adrenergic receptor that the compound interacts with .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, it is plausible that (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone might interact with these or similar biomolecules.

Cellular Effects

Compounds with similar structures have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is not well established. Based on the affinity of similar compounds for alpha1-adrenergic receptors , it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression or enzyme activity.

Propriétés

IUPAC Name |

(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAECATGGRKFHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877269 |

Source

|

| Record name | Piperazine,1-Me,4-(o-MeO)benzoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)